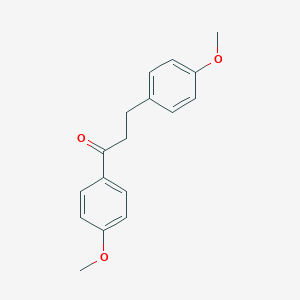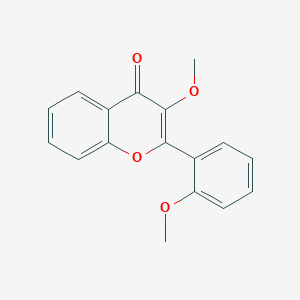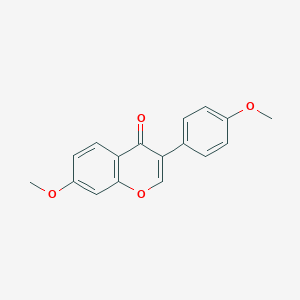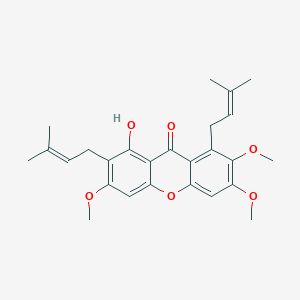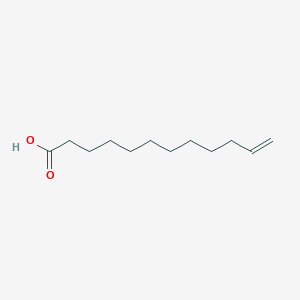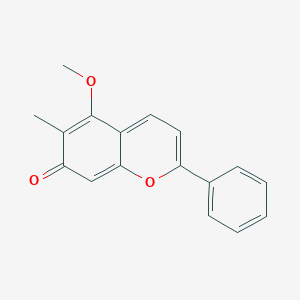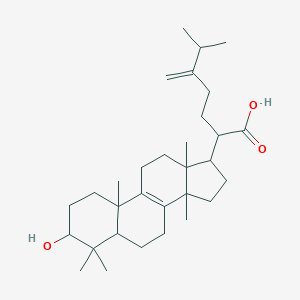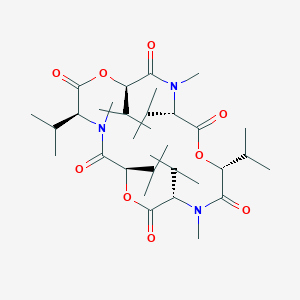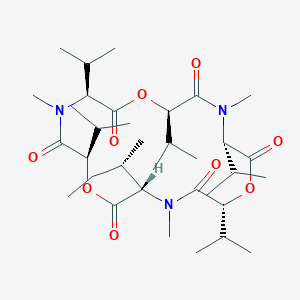
红景天醇
描述
赤藓二醇是一种天然三萜类化合物,主要存在于橄榄油中。它以其潜在的健康益处而闻名,包括抗炎、抗氧化和抗癌特性。 赤藓二醇的化学结构以五环三萜骨架为特征,分子式为 C₃₀H₅₀O₂ .
科学研究应用
赤藓二醇在科学研究中具有广泛的应用:
化学: 用作合成其他三萜类化合物和复杂有机分子的前体。
生物学: 研究其在调节生物途径中的作用,包括胆固醇代谢。
医学: 研究其在治疗动脉粥样硬化、癌症和炎症等疾病中的潜在治疗作用。
作用机制
赤藓二醇通过多种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Erythrodiol interacts with several enzymes, proteins, and other biomolecules. It has been found to stabilize the ATP-binding cassette transporter A1 (ABCA1), a key transporter for cholesterol efflux . This interaction plays a crucial role in biochemical reactions, particularly in the context of lipid metabolism .
Cellular Effects
Erythrodiol has been observed to have cytotoxic effects on human hepatocarcinoma (HepG2) cells . It decreases HepG2 cell viability without changing reactive oxygen species (ROS) levels . It also significantly reduces the concentrations of glutathione and NADPH, with selective changes in the activity of several antioxidant enzymes .
Molecular Mechanism
Erythrodiol exerts its effects at the molecular level primarily by stabilizing the ABCA1 protein . This stabilization promotes cholesterol efflux from THP-1-derived human macrophages . Erythrodiol does not influence the mRNA level of ABCA1, but it significantly inhibits the degradation of ABCA1, leading to an increased half-life of the protein .
Temporal Effects in Laboratory Settings
The effects of Erythrodiol have been studied over time in laboratory settings. It has been observed that Erythrodiol markedly decreases HepG2 cell viability
Dosage Effects in Animal Models
While specific studies on the dosage effects of Erythrodiol in animal models are limited, it has been found that Erythrodiol modifies the hepatic transcriptome in mice in a sex and dose-dependent way .
Metabolic Pathways
Erythrodiol is involved in lipid metabolism, particularly in the process of cholesterol efflux . It interacts with the ATP-binding cassette transporter A1 (ABCA1) in this pathway .
Transport and Distribution
Its interaction with the ABCA1 transporter suggests a potential mechanism for its transport and distribution .
Subcellular Localization
Given its interaction with the ABCA1 transporter, it is likely that Erythrodiol is localized in areas where this transporter is present
准备方法
合成路线和反应条件: 赤藓二醇可以通过多种化学路线合成。一种常见的方法是还原齐墩果酸,这是一种天然存在的三萜类化合物。 还原过程通常使用诸如氢化铝锂 (LiAlH₄) 等试剂在受控条件下进行,以得到赤藓二醇 .
工业生产方法: 赤藓二醇的工业生产通常涉及从天然来源,特别是橄榄叶和橄榄油中提取。 提取过程包括溶剂提取,然后进行色谱等纯化步骤,以分离纯形式的赤藓二醇 .
化学反应分析
反应类型: 赤藓二醇经历几种类型的化学反应,包括:
氧化: 赤藓二醇可以使用高锰酸钾 (KMnO₄) 等氧化剂氧化生成齐墩果酸。
还原: 赤藓二醇的还原可导致形成各种二氢衍生物。
常用试剂和条件:
氧化: 碱性介质中的高锰酸钾 (KMnO₄)。
还原: 无水乙醚中的氢化铝锂 (LiAlH₄)。
取代: 酰氯或酸酐在吡啶等碱存在下.
主要产物:
氧化: 齐墩果酸。
还原: 赤藓二醇的二氢衍生物。
取代: 酯和醚衍生物.
相似化合物的比较
赤藓二醇经常与其他三萜类化合物进行比较,例如:
齐墩果酸: 这两种化合物具有相似的结构,但赤藓二醇具有额外的羟基,这可能有助于其独特的生物活性。
熊果酸: 与赤藓二醇类似,熊果酸具有抗炎和抗癌特性,但在其特定的分子相互作用和效力方面有所不同。
赤藓二醇因其对胆固醇代谢的特定影响及其在动脉粥样硬化和癌症研究中的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-OSQDELBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015931 | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-48-2 | |
| Record name | (+)-Erythrodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythrodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythrodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHRODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythrodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erythrodiol exert its antiproliferative effects on cancer cells?
A: Erythrodiol has demonstrated antiproliferative effects on various cancer cell lines, including human gastric cancer cells (MKN-45) [, ]. Research suggests that it induces both early and late apoptosis, characterized by caspase-3 activation [, ]. Additionally, erythrodiol triggers cell cycle arrest, particularly in the sub-G1 phase, with a corresponding decrease in S-phase cells and an increase in G2/M phase cells [, ]. Further studies indicate that this compound also promotes the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of c-Jun N-terminal kinases (JNK) [, , ].
Q2: Does erythrodiol affect cholesterol efflux?
A: Yes, erythrodiol has been shown to enhance cholesterol efflux (ChE) from THP-1-derived human macrophages []. This effect is attributed to its ability to stabilize ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in ChE, thereby increasing its half-life without affecting its mRNA levels [].
Q3: What role does erythrodiol play in cardiac health?
A: Erythrodiol exhibits protective effects against cardiac hypertrophy, a condition linked to heart failure []. Studies demonstrate that it blocks the profibrotic effects of angiotensin II, a peptide hormone that contributes to cardiac remodeling []. It achieves this by reducing angiotensin II-induced proliferation of cardiac fibroblasts, decreasing collagen levels in cardiac myofibroblasts and mouse hearts, and ultimately reducing cardiac hypertrophy and ventricular remodeling [].
Q4: What is the molecular formula and weight of erythrodiol?
A4: Erythrodiol's molecular formula is C30H50O2, and its molecular weight is 442.72 g/mol.
Q5: What is the chemical structure of erythrodiol?
A: Erythrodiol is a pentacyclic triterpenoid with a β-amyrin type fused pentacyclic (6-6-6-6-6) carbon skeleton []. It possesses two hydroxyl groups, one at the C3 position and another at the C28 position.
Q6: Is there information on the material compatibility and stability of erythrodiol?
A6: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. Further research is required to explore its material compatibility and stability under various conditions.
Q7: Does erythrodiol possess any known catalytic properties?
A7: The provided research does not indicate any catalytic properties associated with erythrodiol. Its primary mechanisms of action revolve around its interaction with cellular targets and signaling pathways.
Q8: Have computational methods been employed to study erythrodiol?
A: While some studies mention the use of computational methods [], the provided abstracts do not offer specific details on simulations, calculations, or QSAR models applied to erythrodiol.
Q9: How do structural modifications of erythrodiol affect its biological activity?
A: Research suggests that the presence of specific functional groups in erythrodiol contributes to its biological activities. For instance, the two hydroxyl groups play a crucial role in its antioxidant and anti-inflammatory effects []. Additionally, studies comparing erythrodiol with its isomer, uvaol, highlight the importance of stereochemistry in determining their distinct biological profiles [].
Q10: Are there established formulation strategies to enhance the stability or bioavailability of erythrodiol?
A10: The provided research primarily focuses on the biological effects of erythrodiol, with limited information on its formulation or stability. Further research is necessary to explore strategies for enhancing its delivery and bioavailability.
Q11: What in vitro models have been used to study the efficacy of erythrodiol?
A: Various in vitro models, including human cancer cell lines (e.g., MKN-45, HT-29, MCF-7) [, , , ] and THP-1-derived macrophages [], have been employed to investigate the anticancer, anti-inflammatory, and cholesterol efflux properties of erythrodiol.
Q12: Has erythrodiol been tested in in vivo models?
A: Yes, in vivo studies using a mouse xenograft model have demonstrated the anticancer efficacy of erythrodiol against gastric cancer [, ]. It effectively reduced tumor weight and volume in these models [, ]. Furthermore, studies in mice have shown its protective effects against angiotensin II-induced cardiac hypertrophy [].
Q13: What analytical methods are commonly employed to quantify erythrodiol?
A: Several analytical techniques are utilized for erythrodiol analysis, including: * Gas chromatography (GC): Coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), GC allows for the separation and quantification of erythrodiol in complex mixtures like olive oil [, , ]. * High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC provides a sensitive and selective method for erythrodiol analysis [, , ]. * Thin-layer chromatography (TLC): TLC, a simpler and less expensive technique, is also employed for the qualitative and semi-quantitative analysis of erythrodiol.
Q14: What are the advantages of using coupled techniques like LC-GC for analyzing erythrodiol in olive oil?
A: Coupled techniques such as LC-GC offer significant advantages for analyzing olive oil []. They streamline the analytical process by combining the separation capabilities of LC with the sensitivity and selectivity of GC. This approach eliminates the need for time-consuming and laborious steps like saponification, extraction, and preparative thin-layer chromatography, ultimately leading to faster, more accurate, and information-rich analyses.
Q15: Is there information available on the other aspects you mentioned, such as drug delivery, biomarkers, environmental impact, etc.?
A: The provided research papers primarily focus on the biological activities and chemical characterization of erythrodiol. While some studies hint at potential applications in drug delivery and environmental remediation [], the abstracts don't offer detailed information on these aspects. Further research is required to explore these areas comprehensively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


